molecular formula C14H19N3O B5115652 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)propanohydrazide

2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)propanohydrazide

Cat. No. B5115652
M. Wt: 245.32 g/mol
InChI Key: HNEWIALWNAFTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)propanohydrazide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as DDPH and is a hydrazide derivative of 1-tetralone. DDPH has shown potential as an anti-inflammatory, antitumor, and antiviral agent.

Mechanism of Action

The mechanism of action of DDPH is not fully understood. However, it is believed that DDPH exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. DDPH has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
DDPH has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, DDPH has been shown to have antitumor and antiviral activity. DDPH has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using DDPH in lab experiments is its low toxicity. DDPH has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using DDPH in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are a number of future directions for research on DDPH. One area of research is the development of new synthetic methods for DDPH that are more efficient and cost-effective. Another area of research is the development of new formulations of DDPH that are more soluble in water, which would make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of DDPH and its potential applications in various fields.

Synthesis Methods

DDPH can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-tetralone with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with 3,3-dimethylacrylic acid to form DDPH.

Scientific Research Applications

DDPH has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of DDPH is as an anti-inflammatory agent. Studies have shown that DDPH can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-(3,3-dimethyl-4H-isoquinolin-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-9(13(18)17-15)12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8,15H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEWIALWNAFTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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